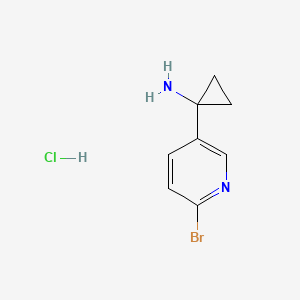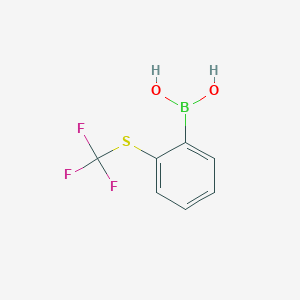
2-(Trifluoromethylthio)-benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethylthio)-benzeneboronic acid is an organoboron compound that features a trifluoromethylthio group attached to a benzene ring, which is further bonded to a boronic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)-benzeneboronic acid typically involves the introduction of the trifluoromethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylthiolation of a suitable benzene derivative, followed by borylation. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
化学反应分析
Types of Reactions
2-(Trifluoromethylthio)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
2-(Trifluoromethylthio)-benzeneboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Trifluoromethylthio)-benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects. The boronic acid group can form reversible covalent bonds with active site residues, further modulating the compound’s activity .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)benzeneboronic acid: Similar structure but lacks the sulfur atom, which can affect its reactivity and biological activity.
2-(Trifluoromethylthio)phenylacetic acid: Contains a similar trifluoromethylthio group but differs in the position and type of functional groups attached to the benzene ring.
Trifluoromethanesulfonic acid: Contains a trifluoromethyl group but differs significantly in its overall structure and properties.
Uniqueness
2-(Trifluoromethylthio)-benzeneboronic acid is unique due to the presence of both the trifluoromethylthio and boronic acid groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
947533-17-7 |
|---|---|
分子式 |
C7H6BF3O2S |
分子量 |
222.00 g/mol |
IUPAC 名称 |
[2-(trifluoromethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H |
InChI 键 |
KSFRBBDVEFOBBU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1SC(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


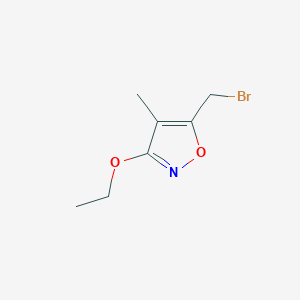
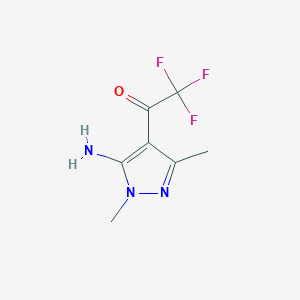
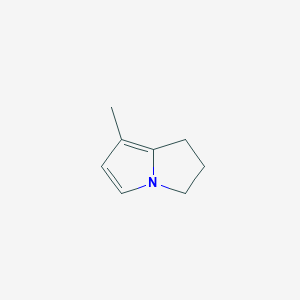
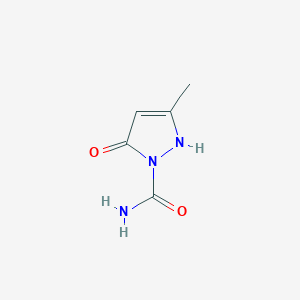
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
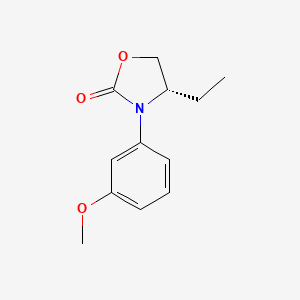

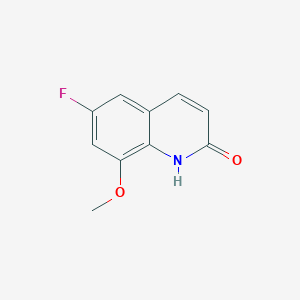
![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
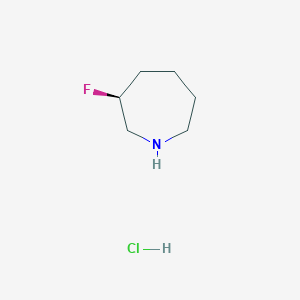

![2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864163.png)
